![molecular formula C15H22N2O B2779241 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 300690-44-2](/img/structure/B2779241.png)
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C15H22N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Further analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis
The average mass of this compound is 246.348 Da and the monoisotopic mass is 246.173218 Da . More detailed physical and chemical properties would require experimental determination or predictive modeling.Aplicaciones Científicas De Investigación
Antioxidant Applications
Research on similar compounds, such as ethoxyquin and its analogs, has demonstrated significant antioxidant properties. Ethoxyquin, for example, is used for the protection of polyunsaturated fatty acids in fish meal against oxidation, preventing spontaneous combustion. Analogues of ethoxyquin, including those with modifications to the quinoline structure, have been explored for their antioxidant efficacy, revealing potential applications in food preservation and stability enhancement. The compound , with its structural resemblance to ethoxyquin analogs, may possess similar antioxidant properties, potentially useful in food science and preservation technologies (A. J. de Koning, 2002).
Neuropharmacological Research
Isoquinoline derivatives, closely related to the compound of interest, have been extensively studied for their neuropharmacological properties. These studies have explored the therapeutic potential of isoquinoline compounds in neurodegenerative disorders, such as Parkinson's disease, and their roles as anticancer antibiotics. The pharmacological interest in isoquinoline derivatives underscores the potential research applications of "7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol" in developing treatments for neurodegenerative diseases and as a component in anticancer research (I. Singh & P. Shah, 2017).
Organic Optoelectronics
Compounds based on the quinoline structure, such as BODIPY-based materials, have been identified for their applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). These materials are investigated for their potential as 'metal-free' infrared emitters, highlighting the relevance of quinoline derivatives in the development of new conjugated systems for optoelectronic devices. The structural features of "7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol" suggest possible applications in the synthesis and design of OLED materials (B. Squeo & M. Pasini, 2020).
Amyloid Imaging in Alzheimer's Disease
Research on compounds with dimethylamino functional groups, similar to the compound , has contributed to the development of amyloid imaging ligands in Alzheimer's disease research. These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene, have been used to measure amyloid in vivo in the brains of Alzheimer's patients, offering insights into the pathophysiological mechanisms of the disease and facilitating early detection and evaluation of anti-amyloid therapies (A. Nordberg, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUJCRASAIBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
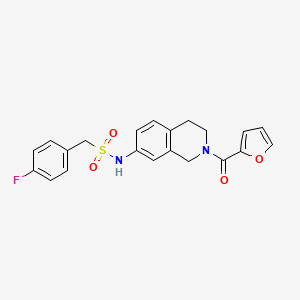
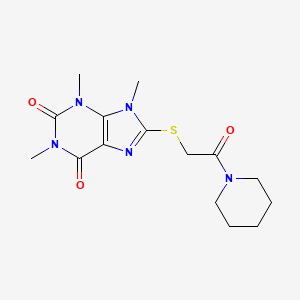

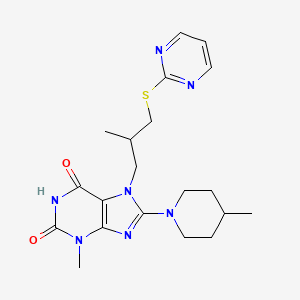

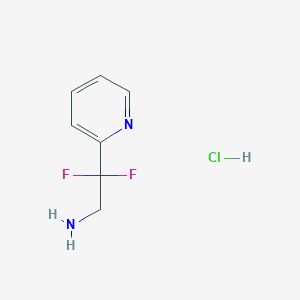
![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)
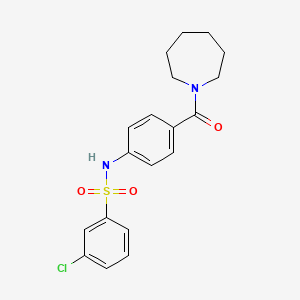
![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)
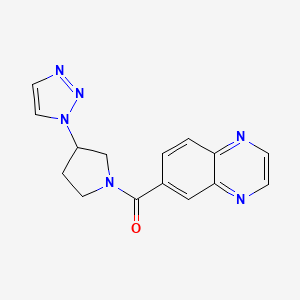
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2779173.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)